![molecular formula C16H18N2O2S B4877583 2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl thiocyanate](/img/structure/B4877583.png)
2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl thiocyanate
Overview
Description
2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl thiocyanate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl thiocyanate is not fully understood. However, it has been suggested that this compound exerts its effects by modulating the activity of various signaling pathways in cells. For example, it has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl thiocyanate has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce oxidative stress and inflammation in cells. It has also been shown to induce apoptosis in cancer cells and protect neurons from damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl thiocyanate in lab experiments is its potential to be used as a therapeutic agent for various diseases. Another advantage is its ability to modulate signaling pathways in cells, which can provide insights into the molecular mechanisms of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be carefully evaluated before using this compound in vivo.
Future Directions
There are various future directions for the study of 2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl thiocyanate. One of the directions is to further investigate the mechanism of action of this compound and identify its molecular targets in cells. Another direction is to evaluate the potential of this compound as a therapeutic agent for various diseases. Additionally, future studies can focus on evaluating the toxicity and safety of this compound in vivo.
Scientific Research Applications
2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl thiocyanate has been studied for its potential applications in various fields of scientific research. One of the applications is in the field of cancer research. This compound has been shown to have anticancer activity by inducing apoptosis in cancer cells. Another application is in the field of neuroscience. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
[2-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-oxoethyl] thiocyanate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11-8-16(2,3)18(15(19)9-21-10-17)14-6-5-12(20-4)7-13(11)14/h5-8H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRZYJXIMYEARL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CSC#N)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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